NSC 405020 vs. Marimastat: Divergent Mechanisms and MMP‑2 Selectivity
Unlike Marimastat, a broad‑spectrum catalytic MMP inhibitor (MMP‑14 IC₅₀ = 9 nM), NSC 405020 targets the PEX domain of MT1‑MMP (IC₅₀ > 100 µM) and does not inhibit the catalytic activity of MT1‑MMP or MMP‑2 [1]. While Marimastat inhibits MMP‑2 with an IC₅₀ of 6 nM, NSC 405020 shows no inhibition of MMP‑2 catalytic activity . This mechanistic divergence allows NSC 405020 to selectively block the pro‑tumorigenic functions of MT1‑MMP without the widespread MMP inhibition that caused musculoskeletal toxicity in Marimastat clinical trials [2].
| Evidence Dimension | MMP-2 catalytic activity inhibition |
|---|---|
| Target Compound Data | No inhibition at up to 100 μM |
| Comparator Or Baseline | Marimastat: IC₅₀ = 6 nM |
| Quantified Difference | >10,000‑fold selectivity window for MMP‑2 |
| Conditions | Cell‑free MMP‑2 activity assay |
Why This Matters
A user needing to block MT1‑MMP‑driven invasion without impairing physiological MMP‑2‑dependent tissue remodeling must select NSC 405020 over a pan‑MMP inhibitor.
- [1] Remacle, A. G., et al. (2012). Novel MT1‑MMP small‑molecule inhibitors based on insights into hemopexin domain function in tumor growth. Cancer Research, 72(9), 2339–2349. View Source
- [2] Coussens, L. M., et al. (2002). Matrix metalloproteinase inhibitors and cancer—trials and tribulations. Science, 295(5564), 2387–2392. View Source
